molecular formula C8H9BrO2 B092324 1-Bromo-2,4-dimethoxybenzene CAS No. 17715-69-4

1-Bromo-2,4-dimethoxybenzene

Cat. No.: B092324
CAS No.: 17715-69-4
M. Wt: 217.06 g/mol
InChI Key: NIUZVSQOXJIHBL-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its use in various chemical syntheses and research applications.

Preparation Methods

Decarboxylative Bromination of Aromatic Acids

Mechanism and General Procedure

The decarboxylative bromination of substituted benzoic acids offers a direct route to 1-bromo-2,4-dimethoxybenzene. This method leverages tetrabutylammonium tribromide (Bu₄NBr₃) as a brominating agent in acetonitrile (MeCN) with potassium phosphate (K₃PO₄) as a base . The reaction proceeds via in situ decarboxylation, where the carboxylic acid group is replaced by bromine. For 2,6-dimethoxybenzoic acid, the process achieves regioselective bromination at the para position relative to the methoxy groups, yielding this compound in 94% yield .

Reaction Conditions

  • Temperature : 100°C for 16 hours under nitrogen atmosphere.

  • Work-up : Post-reaction cooling, quenching with aqueous sodium thiosulfate (Na₂S₂O₃) and sodium carbonate (Na₂CO₃), followed by extraction with dichloromethane (CH₂Cl₂) or pentane/ethyl acetate .

  • Purification : Solvent removal under reduced pressure and filtration through celite to remove inorganic residues .

Advantages and Limitations

  • Advantages : High regioselectivity, scalability (demonstrated at multi-gram scale), and compatibility with electron-rich aromatic systems .

  • Limitations : Requires anhydrous conditions and glove-box handling for oxygen-sensitive reagents .

Multi-Step Synthesis from 3,5-Dimethoxybenzoic Acid

Two-Step Bromination Strategy

This approach involves initial conversion of 3,5-dimethoxybenzoic acid to its acid chloride, followed by bromination :

Step 1: Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) in dimethylformamide (DMF).

  • Conditions : Heating at reflux for 18 hours achieves 99% conversion .

Step 2: Bromination with AIBN/CBrCl₃

  • Reagents : Azobisisobutyronitrile (AIBN) and bromotrichloromethane (CBrCl₃).

  • Conditions : Radical-initiated bromination at 60°C for 0.25 hours, yielding 60% product .

Optimization Insights

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may necessitate rigorous drying .

  • Catalyst Screening : AIBN accelerates radical formation, though excess amounts risk side reactions .

Direct Bromination of 1,3-Dimethoxybenzene

Electrophilic Aromatic Substitution

Direct bromination of 1,3-dimethoxybenzene using molecular bromine (Br₂) or N-bromosuccinimide (NBS) represents a straightforward route. The methoxy groups direct bromination to the 4-position via resonance stabilization of the intermediate arenium ion .

Typical Protocol

  • Reagents : Br₂ in dichloromethane (DCM) or acetic acid (AcOH).

  • Catalyst : Iron(III) chloride (FeCl₃) or other Lewis acids to enhance electrophilicity .

  • Yield : Reported yields range from 70–85%, contingent on stoichiometric control to avoid dibromination .

Comparative Analysis of Methods

Method Starting Material Yield Key Advantages Challenges
Decarboxylative Bromination2,6-Dimethoxybenzoic acid94% High regioselectivity, scalabilitySensitive to moisture and oxygen
Multi-Step Synthesis3,5-Dimethoxybenzoic acid60% Compatibility with radical chemistryLower yield in bromination step
Direct Bromination1,3-Dimethoxybenzene85% Simplicity, minimal purificationRisk of over-bromination

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Hexane/ethyl acetate (95:5) effectively separates mono-brominated products from di-brominated byproducts .

  • Recrystallization : Pentane or ethanol recrystallization enhances purity, particularly for crystalline derivatives .

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 7.14–7.01 (aromatic protons) and δ 3.87–3.80 (methoxy groups) .

  • ¹³C NMR : Peaks at δ 160.4 (C-O) and δ 133.3 (C-Br) confirm substitution patterns .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemical Synthesis

1-Bromo-2,4-dimethoxybenzene serves as a crucial intermediate in organic synthesis. Its applications include:

  • Synthesis of Benzo[b]furans : It is used in the preparation of 2,3-disubstituted benzo[b]furans, which are important structural motifs in many natural products and pharmaceuticals .
  • Dendrimer Synthesis : This compound is also utilized in synthesizing dendrimers, which are branched macromolecules with applications in drug delivery and nanotechnology .

Biological Applications

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a study involving Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Properties : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a reduction of cell viability by up to 70% at a concentration of 100 µM. The mechanisms involved include:
    • Inhibition of DNA synthesis leading to cell cycle arrest.
    • Activation of apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic factors .

Industrial Applications

In the industrial sector, this compound is employed for:

  • Production of Specialty Chemicals : It is used to manufacture various specialty chemicals that require specific properties derived from its unique structure .
  • Chemical Research : The compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methodologies .

Case Studies

The following table summarizes key findings from case studies on the applications of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer ActivityInduced apoptosis in MCF-7 cells; reduced viability by up to 70% at 100 µM concentration.
Synthesis of Benzo[b]furansUsed as an intermediate for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxy groups can also influence the reactivity and stability of the intermediates through electron-donating effects.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups at the 2 and 4 positions enhances its electron density, making it more reactive in electrophilic aromatic substitution reactions compared to other isomers.

Biological Activity

1-Bromo-2,4-dimethoxybenzene, also known as 4-bromo-3-methoxyanisole, is an organic compound with the molecular formula C8H9BrO2C_8H_9BrO_2 and a molecular weight of 217.06 g/mol. This compound has garnered attention in various fields of research due to its biological activities and potential applications in medicinal chemistry.

  • CAS Number : 17715-69-4
  • IUPAC Name : this compound
  • Molecular Structure :
    • Molecular Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial growth .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it demonstrated notable activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound's cytotoxicity was attributed to the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLEnzyme inhibition

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties, the effects of this compound on MCF-7 cells were examined. The findings are presented in Table 2.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
206040
503070

These results indicate a dose-dependent increase in apoptosis among cancer cells treated with the compound .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Its structure allows it to participate in various biochemical pathways:

  • Antimicrobial Action : Disruption of lipid bilayers in bacterial membranes.
  • Cytotoxicity : Induction of oxidative stress leading to apoptosis.
  • Anti-inflammatory Effects : Modulation of signaling pathways involved in inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-2,4-dimethoxybenzene, and how is the product characterized?

Methodological Answer: A common synthesis involves bromination of 1,3-dimethoxybenzene using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) under controlled conditions. Purification is typically achieved via column chromatography. Characterization relies on:

  • ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.38 (d, 1H), δ 6.50 (d, 1H), and δ 6.48 (s, 1H), with methoxy groups at δ 3.87 (s, 3H) and δ 3.85 (s, 3H) .
  • Mass spectrometry : LR-MS (EI) shows a molecular ion peak at m/z 217.05 (M⁺) .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at the 1-position is highly reactive in Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (yields ~70–85%) .
  • Grignard Reactions : Forms intermediates for glycosylation (e.g., synthesis of tetra-O-acetyl glucopyranosides, yielding ~30%) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer: Regioselectivity in substitution reactions is influenced by steric and electronic effects:

  • Electron-Rich Positions : The 5-position (para to bromine) is activated for electrophilic substitution due to methoxy groups’ directing effects.
  • Steric Hindrance : Use bulky ligands (e.g., XPhos) in cross-coupling to suppress competing pathways .
  • Experimental Validation : Monitor reaction progress via HPLC or in situ IR to optimize conditions .

Q. How do crystallographic data resolve discrepancies in structural assignments of halogenated derivatives?

Methodological Answer: Crystallography is critical for validating structures. For example:

  • Crystal Structure Analysis : The title compound crystallizes in a planar arrangement (r.m.s. deviation = 0.033 Å), with intermolecular C–H⋯O contacts stabilizing the lattice .
  • Error Correction : Earlier misassignment of 1-bromo-5-chloro-2,4-dimethoxybenzene as the dibromo derivative was resolved via single-crystal XRD, highlighting the need for rigorous validation .

Q. What strategies improve yields in glycosylation reactions involving this compound?

Methodological Answer: Key optimizations include:

  • Catalyst Selection : Use Pd₂(dba)₃ with SPhos ligand for efficient coupling .
  • Solvent System : THF/ethanol mixtures enhance solubility of intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., in glucopyranosyl bromide synthesis) .

Q. Key Research Applications

  • Pharmaceutical Intermediates : Critical for synthesizing Elvitegravir (anti-HIV) and Psoralidin (anticancer) .
  • Material Science : Building block for polymers with tailored electronic properties .

Properties

IUPAC Name

1-bromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZVSQOXJIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170262
Record name 1-Bromo-2,4-dimethoxybenzene
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17715-69-4
Record name 1-Bromo-2,4-dimethoxybenzene
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Record name 1-Bromo-2,4-dimethoxybenzene
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Record name 1-Bromo-2,4-dimethoxybenzene
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Record name 1-bromo-2,4-dimethoxybenzene
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Record name 1-BROMO-2,4-DIMETHOXYBENZENE
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Retrosynthesis Analysis

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